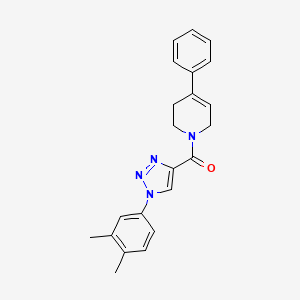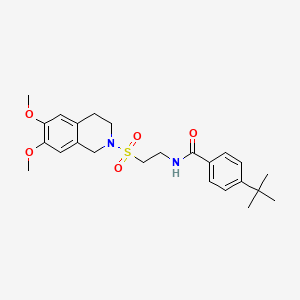![molecular formula C23H25FN4O B2974570 N-cyclopropyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide CAS No. 1251673-96-7](/img/structure/B2974570.png)
N-cyclopropyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, also known as CPI-360, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) dependent enzymes inhibitors, which are involved in various cellular processes such as DNA repair, metabolism, and gene expression.
Aplicaciones Científicas De Investigación
Neuropathic Pain Management
This compound has been studied for its potential as a P2X3 receptor antagonist . P2X3 receptors are ATP-gated ion channels predominantly expressed in C- and Aδ-fiber primary afferent neurons. They have been identified as novel therapeutic targets for neurological disorders, including neuropathic pain and chronic cough. The antagonism of P2X3 receptors can provide anti-nociceptive effects, which are beneficial for managing neuropathic pain without the central nervous system side effects often associated with other pain medications .
Anti-Nociceptive Agents
The compound’s role as an anti-nociceptive agent is significant due to its selective inhibition of P2X3 receptors. This selectivity is crucial because it allows for the treatment of pain without affecting other types of receptors, which can lead to fewer side effects. In animal models, the compound has shown promising results in increasing the mechanical withdrawal threshold, indicating its potential effectiveness in reducing pain sensation .
Antidepressant and Analgesic Properties
Secondary amines, which are structurally related to this compound, are important in the synthesis of pharmaceuticals that have antidepressant and analgesic properties. These include drugs like clomipramine and desipramine, as well as opiate analgesics such as codeine and morphine . The compound’s structure suggests that it may have similar applications in the development of new medications in these categories.
Agrochemical Applications
The compound’s structural features, particularly the presence of a secondary amine, indicate its potential use in the synthesis of agrochemicals. Secondary amines are key components in many pesticides and herbicides, suggesting that this compound could be a precursor or an active ingredient in agrochemical products .
Synthesis of Azo Dyes
Azo dyes are a class of dyes with vivid colors and are used in various industries, from textiles to printing. The compound could serve as a starting material for the synthesis of azo dyes due to its molecular structure, which allows for the formation of the necessary azo bonds .
Antiviral and Anti-HIV Activity
Indole derivatives, which share structural similarities with this compound, have been reported to possess antiviral and anti-HIV activities. These compounds can inhibit the replication of viruses in infected cells, making them potential candidates for the development of new antiviral drugs .
Propiedades
IUPAC Name |
(2-ethylpiperidin-1-yl)-[4-(4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O/c1-3-18-6-4-5-13-28(18)23(29)20-14-25-22-19(12-7-15(2)26-22)21(20)27-17-10-8-16(24)9-11-17/h7-12,14,18H,3-6,13H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZKNJLIMNTGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)F)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2974487.png)
![N-(3,5-dimethoxyphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2974490.png)


![2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide](/img/structure/B2974495.png)
![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974498.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2974499.png)

![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2974502.png)

![(1H-benzo[d]imidazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2974504.png)
![3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2974506.png)

